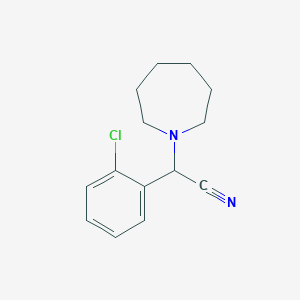![molecular formula C19H23ClN2O2S B241251 2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide](/img/structure/B241251.png)
2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas of study. This compound is commonly referred to as TAK-659 and is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase).
作用機序
TAK-659 acts as a selective inhibitor of BTK, a protein kinase that plays a crucial role in B-cell signaling pathways. By inhibiting BTK, TAK-659 blocks the activation of downstream signaling pathways and disrupts the survival and proliferation of B-cells. This mechanism of action makes TAK-659 a potential therapeutic agent for the treatment of B-cell malignancies.
Biochemical and physiological effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. In vitro studies have demonstrated that TAK-659 inhibits BTK activity in a dose-dependent manner and induces apoptosis in B-cells. In vivo studies have shown that TAK-659 reduces tumor growth in mouse models of B-cell malignancies.
実験室実験の利点と制限
One of the main advantages of TAK-659 for lab experiments is its selectivity for BTK, which allows for the specific targeting of B-cell signaling pathways. However, TAK-659 has some limitations, including its relatively short half-life and the potential for off-target effects.
将来の方向性
There are several future directions for research on TAK-659. One area of focus is the development of more potent and selective BTK inhibitors based on the structure of TAK-659. Another area of research is the investigation of the potential applications of TAK-659 in other diseases, such as autoimmune disorders and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of TAK-659 and its potential side effects.
合成法
The synthesis of TAK-659 involves a multi-step process that begins with the reaction of 2-chlorophenol with 2-bromoethanol to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with 2-(2-thienyl)acetic acid to form 2-(2-thienyl)ethyl 2-(2-chlorophenoxy)acetate. The final step involves the reaction of this intermediate with piperidine to form 2-(2-chlorophenoxy)-N-[2-piperidin-1-yl-2-(2-thienyl)ethyl]acetamide.
科学的研究の応用
TAK-659 has been extensively studied for its potential applications in the treatment of various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, TAK-659 has shown promising results as a therapeutic agent for the treatment of B-cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma.
特性
分子式 |
C19H23ClN2O2S |
|---|---|
分子量 |
378.9 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-(2-piperidin-1-yl-2-thiophen-2-ylethyl)acetamide |
InChI |
InChI=1S/C19H23ClN2O2S/c20-15-7-2-3-8-17(15)24-14-19(23)21-13-16(18-9-6-12-25-18)22-10-4-1-5-11-22/h2-3,6-9,12,16H,1,4-5,10-11,13-14H2,(H,21,23) |
InChIキー |
JLSLOIHGHBBGCH-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3 |
正規SMILES |
C1CCN(CC1)C(CNC(=O)COC2=CC=CC=C2Cl)C3=CC=CS3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(5-bromo-2-furyl)methylene]tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B241174.png)
![Methyl 2-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B241177.png)
![Isopropyl [5-(2,6-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241178.png)
![isopropyl [5-(1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241179.png)
![Propyl [5-(4-tert-butylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241180.png)
![Propyl [5-(2,4-dichlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B241183.png)
![(5-{[2-(2-chlorophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B241185.png)

![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-1-hexyl-4-methyl-2,6-dioxopyridine-3-carbonitrile](/img/structure/B241187.png)
![Methyl 3-[({2-(2-furyl)-2-[(4-methylphenyl)sulfonyl]ethyl}amino)sulfonyl]propanoate](/img/structure/B241191.png)
![Methyl [(5-{[(tert-butoxycarbonyl)amino]methyl}-1,3,4-oxadiazol-2-yl)thio]acetate](/img/structure/B241195.png)


![5-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1,2,4-triazin-3(2H)-one](/img/structure/B241211.png)